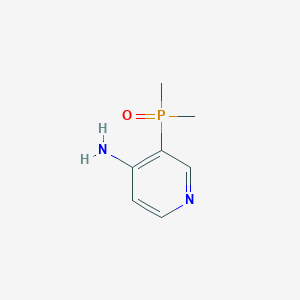

(4-Aminopyridin-3-yl)dimethylphosphine oxide

Description

Properties

IUPAC Name |

3-dimethylphosphorylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2OP/c1-11(2,10)7-5-9-4-3-6(7)8/h3-5H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVLIVDTHUDKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=C(C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260937-83-3 | |

| Record name | 3-(dimethylphosphoryl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Phosphorylation of Pyridine Derivatives

a. Nucleophilic Substitution and Phosphorylation

One of the most common methodologies involves nucleophilic substitution reactions where pyridine derivatives bearing reactive sites are functionalized with phosphorus reagents. For instance, the synthesis of phosphorus(V)-substituted pyridines, including (4-aminopyridin-3-yl) derivatives, can be achieved through the reaction of amino-pyridine precursors with chlorophosphine oxides or phosphonic dichlorides under controlled conditions.

b. Catalytic Coupling Reactions

Recent advances include palladium-catalyzed coupling reactions where phosphorus reagents are attached to the pyridine core via C–H activation. This approach allows regioselective functionalization at the 3-position of pyridine, followed by subsequent amino group introduction at the 4-position. Such methods benefit from high selectivity and yield, as demonstrated in the synthesis of related phosphorus-substituted heterocycles.

Multi-step Synthesis Involving Intermediates

a. Formation of Pyridinium Salts and Subsequent Phosphorylation

A prominent route involves initial formation of pyridinium salts through quaternization of pyridine with suitable agents, such as methyl halides or other alkylating agents, followed by nucleophilic substitution with dimethylphosphine oxide. This method is exemplified in the synthesis of 4-dimethylaminopyridinium salts, which are then subjected to phosphorylation reactions.

b. Phosphorylation via Cyclization and Functionalization

Another approach involves constructing the pyridine ring via cyclization of precursor molecules bearing phosphorus functionalities. For example, the reaction of 2,4,5-trichloropyrimidine derivatives with nucleophiles like dimethylphosphine oxide under catalytic conditions results in phosphorus-substituted pyrimidines, which can be further transformed into the target compound.

Specific Synthesis Protocols from Patent and Literature Data

| Method | Key Reagents | Conditions | Yield/Remarks |

|---|---|---|---|

| Quaternization and Amination | Pyridine, thionyl chloride, N,N-dimethylformamide | Reflux at 77-80°C, vacuum distillation | Produces N-[4-pyridyl]pyridinium chloride hydrochloride with high purity; subsequent aminolation yields (4-aminopyridin-3-yl) derivatives |

| Catalytic Coupling | 2,4,5-Trichloropyrimidine, dimethylphosphine oxide, Pd catalyst | Mild heating, reflux | Efficient formation of phosphorus-functionalized pyridines, including (4-aminopyridin-3-yl) derivatives |

| Carbenoid-Mediated Cyclization | Diazo compounds, Rhodium catalysts | Reflux under inert atmosphere | Facilitates regioselective attachment of phosphorus groups at specific pyridine positions |

Research Findings and Optimization Strategies

- Recovery and Recycling of Raw Materials: Processes involving ethyl acetate and other solvents allow for recovery and reuse, significantly reducing costs and environmental impact.

- Reaction Monitoring: Use of spectroscopic techniques (NMR, IR) ensures regioselectivity and purity, especially when functionalizing at specific pyridine positions.

- Temperature Control: Maintaining optimal temperatures (generally below 80°C for initial steps and reflux conditions for cyclization) is critical for high yields and minimal byproduct formation.

- Catalyst Selection: Palladium and rhodium catalysts are preferred for their efficiency in facilitating C–H activation and cyclization steps.

Summary of Synthesis Pathways

| Pathway | Advantages | Limitations |

|---|---|---|

| Direct phosphorylation | High regioselectivity, fewer steps | Requires specific catalysts, sensitive to reaction conditions |

| Quaternization followed by amination | Well-established, high yields | Multi-step process, potential for side reactions |

| Cyclization of phosphorus-containing intermediates | Efficient ring formation | Requires careful control of reaction parameters |

Chemical Reactions Analysis

(4-Aminopyridin-3-yl)dimethylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.

Substitution: The aminopyridine group can undergo substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

DMPO serves as a versatile ligand in coordination chemistry and is utilized as a building block in organic synthesis. Its ability to form stable complexes with transition metals enhances its utility in catalysis and material science.

Biology

Research indicates that DMPO exhibits potential biological activities, particularly:

- Enzyme Inhibition : DMPO has been studied for its inhibitory effects on various kinases, which are critical in cell signaling pathways.

- Receptor Binding : The compound's interaction with specific receptors may modulate biological processes.

Medicine

The compound shows promise for therapeutic applications:

- Neurological Disorders : Ongoing research is evaluating DMPO's efficacy in treating conditions like multiple sclerosis and other neurodegenerative diseases.

- Anticancer Activity : DMPO derivatives have demonstrated enhanced anticancer properties, potentially improving the effectiveness of existing chemotherapeutics.

Industry

In industrial applications, DMPO is explored for developing new materials and as a catalyst in various chemical processes.

Recent studies have highlighted several key biological activities associated with DMPO:

FAK Inhibition Study

A series of experiments assessed the inhibitory effect of DMPO on focal adhesion kinase (FAK). The compound exhibited an IC50 value in the low nanomolar range, indicating potent inhibitory activity. Structural modifications to the DMPO scaffold improved binding affinity and selectivity towards FAK.

Combination Therapy in Cancer Treatment

In vitro studies demonstrated that combining DMPO with established chemotherapeutics significantly increased apoptosis in cancer cell lines compared to monotherapy. This suggests that DMPO could serve as an adjunct therapy to improve treatment outcomes for patients with resistant tumors.

Mechanism of Action

The mechanism of action of (4-Aminopyridin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The aminopyridine group can bind to receptors or enzymes, modulating their activity. The dimethylphosphine oxide group can participate in redox reactions, influencing cellular processes . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Findings :

- The 4-amino-3-phosphine oxide substitution in the target compound maximizes dipole interactions with kinase ATP-binding pockets, as seen in FAK (Focal Adhesion Kinase) inhibitors .

- 2-Amino-3-phosphine oxide derivatives exhibit lower cellular uptake due to higher hydrophobicity (logP ~1.8 vs. 1.2 for the 4-amino analog) .

Comparison with 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

| Property | This compound | 7H-Pyrrolo[2,3-d]pyrimidine Derivatives |

|---|---|---|

| FAK IC₅₀ | Not reported | 10⁻⁸–10⁻⁹ M |

| Solubility (PBS) | >50 µM | <20 µM |

| Cytotoxicity (MDA-MB-231) | Moderate (IC₅₀ ~5 µM) | High (IC₅₀ ~0.1 µM) |

Insights :

- The pyrrolopyrimidine scaffold provides stronger π-stacking and planar geometry, improving FAK binding affinity compared to the pyridine-based target compound .

- The phosphine oxide group in both classes enhances solubility but is more critical in pyridine derivatives due to their inherently lower polarity .

Research Findings and Structure-Activity Relationships (SAR)

- Amino Group Position: Moving the amino group from position 4 to 2 (e.g., (2-Aminopyridin-3-yl)dimethylphosphine oxide) reduces hydrogen-bond donor capacity, weakening interactions with kinase catalytic domains .

- Phosphine Oxide Orientation : The 3-position phosphine oxide in the target compound aligns optimally with polar residues in FAK’s hydrophobic pocket, a feature absent in 2-position analogs .

- Hybrid Systems : Compounds combining pyridine and pyrrolopyrimidine motifs (e.g., ’s complex) show enhanced bioavailability but require intricate synthetic pathways .

Biological Activity

(4-Aminopyridin-3-yl)dimethylphosphine oxide (DMPO) is a phosphine oxide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This compound is part of a broader class of phosphorus-containing compounds that have shown promise in various therapeutic applications, including cancer treatment and enzyme inhibition.

- Chemical Structure : The compound features a pyridine ring substituted with an amino group and a dimethylphosphine oxide moiety.

- Molecular Formula : C₇H₁₃N₂O₂P

- CAS Number : 2260937-83-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases. The mechanism involves the formation of hydrogen bonds and other interactions with amino acid residues in the active sites of target enzymes, thereby modulating their activity.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various kinases, which play crucial roles in cell signaling pathways involved in cancer progression.

- Anticancer Properties : Research indicates that DMPO derivatives can enhance the efficacy of established anticancer agents by improving selectivity and reducing off-target effects.

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies

-

FAK Inhibition Study :

- A series of experiments were conducted to assess the inhibitory effect of this compound on focal adhesion kinase (FAK). The compound exhibited an IC50 value in the low nanomolar range, indicating potent inhibitory activity.

- Structural modifications to the DMPO scaffold improved binding affinity and selectivity towards FAK, demonstrating the importance of the phosphine oxide group in enhancing biological activity.

-

Combination Therapy in Cancer Treatment :

- In vitro studies showed that combining this compound with established chemotherapeutics significantly increased apoptosis in cancer cell lines compared to monotherapy.

- These findings suggest that DMPO could serve as an adjunct therapy to improve treatment outcomes in patients with resistant tumors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (4-Aminopyridin-3-yl)dimethylphosphine oxide?

- Methodology : Palladium-catalyzed cross-coupling reactions are widely used. For example, ligand-free Pd(OAc)₂-catalyzed phosphorylation of bromopyridines with dimethylphosphine oxide under microwave irradiation yields phosphorylated pyridines . Optimize reaction conditions (e.g., 160–180°C, short-term heating) to avoid solvent use and improve yields (19–45%) .

- Validation : Confirm regioselectivity using high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ³¹P) .

Q. How can NMR and Raman spectroscopy be employed to characterize the compound’s structure?

- NMR : Use ³¹P NMR to identify phosphorus environments (e.g., δ ~30–40 ppm for phosphine oxides) . ¹H NMR resolves amine proton signals near δ 5–6 ppm, while ¹³C NMR distinguishes pyridine carbons .

- Raman : Assign torsional modes (e.g., A" torsion at 190–177 cm⁻¹ and A' torsion at 169.9–166.1 cm⁻¹) by comparing experimental data to computed potential constants (Table II in ).

Advanced Research Questions

Q. How does the dimethylphosphine oxide group influence pharmacokinetics in drug candidates like brigatinib?

- Mechanistic Insight : The phosphine oxide acts as a hydrogen-bond acceptor, enhancing solubility and permeability (Biopharmaceutics Classification System class 1). Unlike carbonyls, it avoids redox instability, improving metabolic resistance .

- Experimental Design : Compare pharmacokinetic profiles of analogs with/without phosphine oxide using in vitro permeability assays (Caco-2 cells) and solubility studies across physiological pH .

Q. What challenges arise in vibrational spectroscopy analysis due to torsional modes?

- Key Issue : Overlapping water absorption bands (e.g., ~338 cm⁻¹) complicate far-IR assignments. Use high-resolution (0.5 cm⁻¹) spectroscopy to distinguish compound-specific transitions .

- Resolution Strategy : Validate assignments via energy-level diagrams and potential function calculations (e.g., V₃ = 378 cm⁻¹ for A" torsion) .

Q. How can contradictions in spectral data (e.g., alternative torsional assignments) be resolved?

- Case Study : Initial Raman data suggested A' torsion at 349.0 cm⁻¹, but far-IR revealed 338 cm⁻¹ as the 2ν transition (169.9 + 166.1 cm⁻¹). Cross-validate with kinetic coefficients (Table II in ).

Q. How do H-bond acceptor properties of phosphine oxides compare to sulfones or carbonyls in medicinal chemistry?

- Data-Driven Analysis : Phosphine oxides exhibit moderate Brønsted basicity (pKaH ~0 for trimethylphosphine oxide vs. 3.75 for arsine oxides). Use titration with substituted phenols to quantify H-bond strength via NMR deshielding .

- Application : Design analogs with enhanced target binding by replacing sulfones with phosphine oxides, leveraging their superior H-bond acceptor capacity .

Q. What computational methods predict the compound’s torsional dynamics and H-bond interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.